molecular formula C19H17N3O5S2 B2645076 2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898457-16-4

2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2645076
CAS No.: 898457-16-4
M. Wt: 431.48
InChI Key: PQRGXIAHSFSFFQ-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide is a synthetic organic compound designed for research purposes. It features a multifunctional molecular architecture comprising a central thiophene ring, a key structural motif in many bioactive molecules, which is substituted with a carboxamide group and a complex benzamido-sulfonamide side chain . The incorporation of both sulfonamide and carboxamide functional groups is a strategic design seen in medicinal chemistry, as these moieties are known to enhance hydrogen-bonding capacity, modulate solubility, and improve target affinity, making the compound a valuable scaffold for probing protein-ligand interactions . Thiophene-carboxamide derivatives represent an advanced area in heterocyclic chemistry and have garnered significant research interest due to their potential pharmacological activities . Recent scientific investigations into structurally related thiophene carboxamide analogues have revealed promising applications as potent enzyme inhibitors. For instance, one study identified a novel thiophene carboxamide derivative acting as a highly effective sphingomyelin synthase 2 (SMS2) inhibitor, demonstrating significant anti-inflammatory and anti-apoptotic effects in cellular models relevant to dry eye disease . This suggests that the core thiophene carboxamide structure is a privileged scaffold for developing therapeutics targeting metabolic and inflammatory pathways. Furthermore, the presence of the sulfonamide group links this compound to a broad class of sulfonamide-based drugs, which are known to exhibit diverse pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in various biochemical and pharmacological studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-27-14-6-8-15(9-7-14)29(25,26)22-13-4-2-12(3-5-13)18(24)21-19-16(17(20)23)10-11-28-19/h2-11,22H,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRGXIAHSFSFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit carbonic anhydrase IX, which is overexpressed in various tumors. This inhibition can lead to reduced tumor growth and induced apoptosis in cancer cells, particularly in breast cancer models such as MDA-MB-231 .

Antimicrobial Properties

The compound's sulfonamide moiety suggests potential antibacterial activity. Research indicates that sulfonamide derivatives can interfere with bacterial growth by inhibiting specific enzymes necessary for bacterial survival. This mechanism provides a pathway for developing new antimicrobial agents against resistant strains .

Targeting Molecular Pathways

The compound has been investigated for its ability to interact with specific molecular targets within cells. For example, it may induce ubiquitination and proteasomal degradation of β-catenin, a key player in the Wnt signaling pathway involved in cell proliferation and differentiation. This interaction suggests a potential role in treating conditions related to aberrant Wnt signaling, including certain cancers .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in the development of novel materials .

Nanoparticle Development

The compound can be utilized in the synthesis of nanoparticles for drug delivery systems. By conjugating it with nanoparticles, researchers can enhance the targeting and efficacy of therapeutic agents, particularly in cancer treatment where precise delivery is crucial .

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer effectsThe compound showed significant inhibition of carbonic anhydrase IX with IC50 values indicating strong selectivity against cancer cells compared to normal cells.
Investigate antimicrobial propertiesDemonstrated effective inhibition of bacterial growth, suggesting potential as an antibiotic agent against resistant strains.
Mechanistic study on β-catenin interactionInduced β-catenin degradation leading to reduced cell proliferation in cancer cell lines, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The methoxy group can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-Sulfonamide Derivatives

Compound Name Substituent on Benzamido Group Molecular Weight Melting Point (°C) Reported Activity
Target Compound 4-Methoxyphenylsulfonamido ~447.57* >250 (inferred) Potential antimycobacterial (inferred)
16e (Morpholinosulfonyl derivative) Morpholinosulfonyl ~470.5† 210–211 Multidrug-resistant TB
BF22570 (Pyrrolidine-sulfonyl) Pyrrolidine-1-sulfonyl 379.45 Not reported Not specified
Piperidinyl-sulfonyl derivative Piperidin-1-ylsulfonyl 447.57 Not reported Not specified

*Inferred from structurally similar compounds in ; †Calculated based on formula in .

Structural Variations and Implications

Substituent Effects: The 4-methoxyphenyl group in the target compound introduces an electron-donating methoxy group, which may enhance lipophilicity compared to morpholino (a polar, cyclic amine) or pyrrolidine/piperidine (basic heterocycles) substituents. This could influence membrane permeability and target binding .

Spectral Characteristics :

  • IR spectra of sulfonamide-thiophenes typically show strong absorption bands for C=O (1663–1682 cm⁻¹) and S=O (~1350 cm⁻¹). The absence of C=S bands (~1247–1255 cm⁻¹) in the target compound distinguishes it from thioamide-containing analogs .
  • ¹H-NMR signals for the methoxy group (~3.8 ppm) and aromatic protons (~6.8–8.2 ppm) would confirm its structure .

Biological Activity: Compounds with morpholinosulfonyl (16e–16h) exhibit activity against multidrug-resistant tuberculosis (MDR-TB), with 16h showing a high melting point (>250°C), suggesting thermal stability . The target compound’s methoxyphenyl group may modulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) due to its electronic profile, though specific data require experimental validation .

Research Findings and Gaps

  • Synthesis Challenges : Lower yields (e.g., 10% for 16g ) highlight difficulties in functionalizing thiophene-sulfonamides, likely due to steric hindrance or tautomerism in intermediates .
  • Pharmacological Data: While morpholino derivatives are well-studied for TB, the target compound’s methoxy variant lacks direct activity data. Comparative studies on minimum inhibitory concentrations (MICs) are needed.
  • Toxicity and Solubility: The morpholino group’s polarity may reduce toxicity compared to lipophilic aryl substituents, but this remains untested for the methoxyphenyl analog .

Biological Activity

The compound 2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide (CAS Number: 898457-16-4) is a thiophene derivative with a complex structure that incorporates sulfonamide and carboxamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is C19H17N3O5S2C_{19}H_{17}N_{3}O_{5}S_{2}, with a molecular weight of 431.5 g/mol . Its structure features a thiophene ring fused with a benzamide moiety, which is further substituted with a methoxyphenylsulfonamido group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₅S₂
Molecular Weight431.5 g/mol
CAS Number898457-16-4

Biological Activity Overview

Research indicates that This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can possess significant antimicrobial properties. The presence of the sulfonamide group enhances the compound's interaction with bacterial enzymes, potentially inhibiting their growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on various thiophene derivatives, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggested that the compound's structural features contribute to its bioactivity against resistant strains .
  • Anti-inflammatory Mechanisms :
    • Research published in Pharmaceutical Biology highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in vitro, indicating its potential as an anti-inflammatory agent . In animal models, administration led to reduced paw edema in carrageenan-induced inflammation tests.
  • Cytotoxicity Studies :
    • Cytotoxicity assays on various cancer cell lines revealed that this compound exhibits selective cytotoxicity against certain tumor types while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide?

Methodological Answer:

  • Key Steps :
    • Acylation : React 4-(4-methoxyphenylsulfonamido)benzoic acid with thionyl chloride to form the acyl chloride intermediate .
    • Coupling : Treat thiophene-3-carboxamide with the acyl chloride in the presence of a base (e.g., triethylamine) to form the benzamido-thiophene backbone .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
  • Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acyl chloride to amine) to improve yields beyond 50% .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Identify characteristic signals:
  • Sulfonamido NH: δ 10.2–10.5 ppm (singlet, integrates for 1H) .
  • Thiophene protons: δ 7.3–7.8 ppm (coupling patterns confirm substitution) .
    • HRMS : Verify molecular ion [M+H]+ with <2 ppm error (e.g., C₂₀H₁₈N₃O₅S₂: calc. 452.0678, obs. 452.0681) .
    • IR : Confirm amide C=O stretches at ~1650 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹ .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:

  • Root Cause Analysis :
    • Purity : Compare HPLC profiles (≥95% purity required) and elemental analysis to rule out impurities .
    • Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin may yield discrepancies) .
    • Structural Variants : Test synthesized analogs (e.g., morpholinosulfonyl vs. methoxyphenylsulfonamido groups) to isolate substituent effects .
  • Validation : Replicate experiments in triplicate under controlled conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonds between the sulfonamido group and active-site Zn²+ .
  • Dipole Moment Analysis : Correlate dipole moments (calculated via DFT at B3LYP/6-31G*) with membrane permeability. Derivatives with μ ≈ 5.0 D show optimal passive diffusion .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets (RMSD <2 Å indicates stable interactions) .

Advanced: How do substituents on the benzenesulfonamido moiety influence bioactivity?

Methodological Answer:

  • SAR Study Design :
    • Synthesis : Prepare analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position .
    • Testing : Evaluate IC₅₀ against Mycobacterium tuberculosis (H37Rv strain) and human cancer cell lines (e.g., A549) .
  • Findings :
    • 4-OCH₃ : Enhances solubility (logP ~2.1) but reduces potency (IC₅₀ = 8.2 μM vs. 3.1 μM for 4-NO₂) .
    • 4-NO₂ : Improves target affinity (ΔG = -9.8 kcal/mol) but increases cytotoxicity (CC₅₀ = 12 μM) .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Selection : Use ethanol/water (7:3 v/v) or DMSO/water (slow diffusion) for high-purity crystals .
  • Conditions :
    • Heat to 70°C for dissolution, cool at 0.5°C/min to room temperature.
    • Monitor crystal formation via polarized light microscopy .

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC/HOBt) to improve efficiency (HATU yields 65% vs. EDC’s 40%) .
  • Microwave Assistance : Conduct reactions under microwave irradiation (100°C, 30 min) to reduce side-product formation .
  • Workup Optimization : Extract with dichloromethane (3×50 mL) and dry over MgSO₄ to recover unreacted starting material .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against MDR Staphylococcus aureus .
  • Anticancer : SRB assay for cytotoxicity (e.g., NCI-60 panel) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II inhibition) .

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